N-(2-ADAMANTYL)-1-[(4-METHOXYPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
N-(2-ADAMANTYL)-1-[(4-METHOXYPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. The compound features an adamantyl group, a methoxyphenoxy moiety, and a pyrazole carboxamide core, making it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
N-(2-ADAMANTYL)-1-[(4-METHOXYPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and drug delivery systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ADAMANTYL)-1-[(4-METHOXYPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the reaction of 2-adamantylamine with 4-methoxyphenyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to cyclization with hydrazine to form the pyrazole ring, followed by carboxylation to introduce the carboxamide group .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(2-ADAMANTYL)-1-[(4-METHOXYPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include phenol derivatives, amine derivatives, and various substituted pyrazole carboxamides, depending on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of N-(2-ADAMANTYL)-1-[(4-METHOXYPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds with active site residues, while the methoxyphenoxy moiety can engage in π-π interactions with aromatic amino acids .
Comparison with Similar Compounds
Similar Compounds
N-(2-ADAMANTYL)-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the methoxyphenoxy moiety, resulting in different chemical properties and biological activities.
N-(2-ADAMANTYL)-1-[(4-HYDROXYPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE: Contains a hydroxyl group instead of a methoxy group, which can alter its reactivity and interactions with biological targets.
Uniqueness
N-(2-ADAMANTYL)-1-[(4-METHOXYPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of an adamantyl group, a methoxyphenoxy moiety, and a pyrazole carboxamide core. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in scientific research .
Properties
IUPAC Name |
N-(2-adamantyl)-1-[(4-methoxyphenoxy)methyl]pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-27-18-2-4-19(5-3-18)28-13-25-7-6-20(24-25)22(26)23-21-16-9-14-8-15(11-16)12-17(21)10-14/h2-7,14-17,21H,8-13H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWDJQVPASXGFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)NC3C4CC5CC(C4)CC3C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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